2-Methylglutaronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpentanedinitrile | |
|---|---|---|
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InChI |
InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3 | |
| Source | PubChem | |
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InChI Key |
FPPLREPCQJZDAQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)C#N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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DSSTOX Substance ID |
DTXSID4025612 | |
| Record name | 2-Methylpentanedinitrile | |
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Molecular Weight |
108.14 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline] | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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| Record name | Pentanedinitrile, 2-methyl- | |
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| Record name | 2-Methylpentanedinitrile | |
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Boiling Point |
257 to 266 °F at 10 mmHg (NTP, 1992) | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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Flash Point |
259 °F (NTP, 1992), 98 °C | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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| Record name | 2-Methylpentanedinitrile | |
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Solubility |
10 to 50 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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Density |
0.95 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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Vapor Pressure |
0.0051 [mmHg], 0.0051 mm Hg at 25 °C | |
| Record name | 2-Methylpentanedinitrile | |
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| Record name | 2-METHYLPENTANEDINITRILE | |
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Color/Form |
Liquid at ambient temperatures. | |
CAS No. |
4553-62-2, 28906-50-5 | |
| Record name | D,L-2-METHYLGLUTARONITRILE | |
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| Record name | 2-Methylpentanedinitrile | |
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| Record name | 2-Methylpentanedinitrile | |
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| Record name | Methylpentanedinitrile | |
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| Record name | Pentanedinitrile, 2-methyl- | |
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| Record name | 2-Methylpentanedinitrile | |
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| Record name | 2-methylglutaronitrile | |
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| Record name | 2-METHYLPENTANEDINITRILE | |
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| Record name | 2-METHYLPENTANEDINITRILE | |
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Significance in Industrial Chemistry
The industrial relevance of 2-Methylglutaronitrile has evolved from its status as a byproduct to a valuable chemical intermediate and solvent. nih.govsigmaaldrich.com It is primarily formed during the hydrocyanation of butadiene in processes designed to produce adiponitrile (B1665535). rsc.orgnih.gov This industrial context has made it an abundant and accessible starting material.
As a high-boiling, water-soluble liquid, MGN serves as a specialized solvent, particularly within the fiber industry. nih.govsigmaaldrich.comchemicalbook.comtandfonline.com Its utility extends to being a crucial intermediate in the synthesis of a variety of other chemicals. nih.gov A significant application involves its hydrogenation to produce 2-methyl-1,5-pentanediamine, a useful monomer in polymer chemistry. wikipedia.org Furthermore, MGN is a starting material for certain biocides. wikipedia.org
In the pursuit of greener industrial processes, MGN has found a role in the synthesis of the eco-friendly polar aprotic solvent known as PolarClean. rsc.orgrsc.org The production pathway involves the hydrolysis of this compound to form 2-methylglutaric acid, a key component of the final solvent. rsc.orgrsc.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂ | nih.govinvista.com |
| IUPAC Name | 2-methylpentanedinitrile | nih.govinvista.com |
| Molar Mass | 108.14 g/mol | invista.comsigmaaldrich.com |
| Appearance | Clear, colorless to pale yellow liquid | nih.govinvista.comtcichemicals.com |
| Boiling Point | 269-271 °C (at 760 mmHg) | sigmaaldrich.comchemicalbook.com |
| Melting Point | -44 to -45 °C | invista.comchemicalbook.com |
| Density | 0.95 g/mL at 25 °C | nih.govsigmaaldrich.com |
| Flash Point | 115-126 °C (closed cup) | sigmaaldrich.cominvista.com |
| Water Solubility | Soluble | nih.govsigmaaldrich.comchemicalbook.com |
Scope of Academic Research
Industrial Production Routes
The primary industrial source of this compound is as a co-product in the synthesis of adiponitrile. Strategies have also been developed to convert this branched dinitrile into its more commercially valuable linear isomer.
By-product Formation in Adiponitrile Synthesis
This compound is a significant byproduct in the nickel-catalyzed hydrocyanation of butadiene, the predominant industrial method for producing adiponitrile. wikipedia.orgsigmaaldrich.com This process, famously developed by DuPont, involves multiple stages. nih.gov
The industrial synthesis of adiponitrile from 1,3-butadiene is not a single reaction but a sequence of steps. wikipedia.orgnih.gov
First Hydrocyanation : The process begins with the monohydrocyanation of 1,3-butadiene, where one molecule of hydrogen cyanide (HCN) is added across the diene in the presence of a nickel(0)-phosphorus complex catalyst. wikipedia.orggoogle.comgoogle.com This initial step produces a mixture of unsaturated mononitrile isomers, primarily 3-pentenenitrile (B94367) and its branched isomer, 2-methyl-3-butenenitrile. wikipedia.orgpatsnap.com
Isomerization : The resulting mixture of pentenenitriles undergoes isomerization. wikipedia.org The branched isomers, like 2-methyl-3-butenenitrile, can be converted to linear pentenenitriles. patsnap.comjustia.com The primary goal is to maximize the concentration of 3-pentenenitrile and 4-pentenenitrile. wikipedia.org
Second Hydrocyanation : The isomerized pentenenitriles are subjected to a second hydrocyanation reaction. wikipedia.orggoogle.com In this final stage, the addition of a second HCN molecule to the linear pentenenitriles yields the desired linear product, adiponitrile (ADN). wikipedia.org However, this step also unavoidably produces the branched isomer, this compound (2-MGN), as a major byproduct. wikipedia.orggoogle.com The final product stream is a mixture containing adiponitrile, this compound, and other dinitriles like 2-ethylsuccinonitrile.
Recent research has explored a one-step double hydrocyanation of 1,3-butadiene, aiming to improve efficiency by producing either adiponitrile or this compound with high regioselectivity directly. nih.govresearchgate.net
A central challenge in the adiponitrile process is controlling the regioselectivity of the hydrocyanation reactions. nih.govresearchgate.net The formation of this compound is a direct consequence of this challenge.
Linear vs. Branched Addition : The second hydrocyanation step, which converts pentenenitriles to dinitriles, can proceed via two main pathways. The desired reaction is the anti-Markovnikov addition of HCN to 4-pentenenitrile, which produces the linear adiponitrile. wikipedia.org The concurrent formation of this compound results from the Markovnikov addition pathway.
Catalyst Control : The selectivity towards the linear (adiponitrile) versus the branched (this compound) product is dictated by the catalyst system, which typically consists of a nickel center and carefully chosen phosphite (B83602) ligands. researchgate.netresearchgate.net The geometric and electronic properties of these ligands create a "pocket" around the nickel atom that influences how the substrate binds and reacts. researchgate.net Fine-tuning these ligands is key to maximizing the yield of the desired linear adiponitrile and minimizing the formation of branched byproducts. nih.govresearchgate.net Despite these advanced catalyst systems, achieving perfect selectivity remains a significant hurdle, leading to the substantial co-production of this compound. nih.gov
Hydrocyanation Processes of 1,3-Butadiene
Isomerization of Branched Dinitriles
| Catalyst System | Temperature (°C) | Conversion of 2-MGN (%) | Selectivity for Adiponitrile (%) | Source |
|---|---|---|---|---|
| Ni(COD)₂ with Triphenylphosphine (1:4 ratio) in 3-Pentenitrile | 170 | 25 | 82 | google.com |
| Ni(COD)₂ with Triphenylphosphine (1:4 ratio) in 3-Pentenitrile | Not Specified | 23 | 91 | google.com |
| Ni(COD)₂ with Triphenylphosphine and Zinc Chloride (1:4:1 ratio) in Toluene | 100 | 17 | 90 | google.com |
Targeted Synthesis and Purification Strategies
Beyond its formation as a byproduct, this compound can also be synthesized directly through targeted chemical reactions.
Hydrogenation of 2-Methylene Glutaronitrile (B146979)
A specific and efficient method for the targeted synthesis of this compound is the hydrogenation of 2-methylene glutaronitrile. wikipedia.org In this process, hydrogen is added across the carbon-carbon double bond of the starting material. wikipedia.org This reaction is typically performed using a palladium on carbon (Pd/C) catalyst and results in a nearly quantitative yield of this compound. wikipedia.org Further hydrogenation of the nitrile groups to form the corresponding diamine, 2-methyl-1,5-pentanediamine, requires more severe conditions. wikipedia.org
| Starting Material | Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Methylene glutaronitrile | Hydrogenation | Palladium on carbon (Pd/C) | This compound | Virtually quantitative | wikipedia.org |
Nickel-Catalyzed Regiodivergent Double Hydrocyanation
A significant advancement in the synthesis of this compound involves the nickel-catalyzed regiodivergent double hydrocyanation of 1,3-butadiene. researchgate.netresearchgate.netnih.govresearcher.lifeethz.ch This method allows for the selective, one-step production of either the branched dinitrile, this compound (2-MGN), or its linear isomer, adiponitrile (ADN), by carefully tuning the catalyst system. researchgate.netresearchgate.netnih.gov This approach circumvents the multi-step DuPont process, which involves an initial hydrocyanation, followed by isomerization and a second hydrocyanation, thus improving step efficiency and regioselectivity. researchgate.netresearchgate.netnih.govresearcher.lifeethz.ch The key to controlling the reaction's outcome lies in the strategic design of ligands coordinated to the nickel center. researchgate.netresearchgate.netnih.gov
The regioselectivity of the nickel-catalyzed double hydrocyanation of 1,3-butadiene is profoundly influenced by the structure of the phosphorus-based ligands employed. researchgate.netresearchgate.netnih.gov Bidentate phosphite ligands with highly tunable binding pockets are crucial for creating a geometrically defined coordination space around the nickel atom, which in turn dictates whether the reaction yields this compound or adiponitrile. researchgate.netresearchgate.netnih.govresearcher.lifeethz.ch
Organometallic studies have confirmed the in-situ formation of well-defined diphosphite nickel diene complexes. researchgate.netresearchgate.netnih.govresearcher.lifeethz.ch The steric and electronic properties of these ligands are paramount. For instance, phosphite ligands are generally preferred over more basic phosphine (B1218219) ligands, as they stabilize the Ni(0) intermediates involved in the catalytic cycle and prevent the formation of inactive nickel cyanide species. uva.nlchemeurope.com The use of electron-withdrawing groups on the phosphite ligands can further enhance catalytic rates by stabilizing the Ni(0) state. chemeurope.com
The "bite angle" of chelating diphosphine or diphosphite ligands is a critical parameter. mdpi.com Different diastereomers of biaryl diphosphite ligands, for example, can steer the hydrocyanation of internal alkenes towards either linear or branched products. researchgate.netresearchgate.netnih.govmdpi.com This control is achieved by how the ligand architecture modulates the steric and electronic interactions within the catalytic complex during the selectivity-determining step, which is the initial hydrocyanation of butadiene to form either a linear or branched alkenyl nitrile. researchgate.netresearchgate.netnih.gov
Below is a table summarizing the effect of different ligand types on the regioselectivity of nickel-catalyzed hydrocyanation reactions.
| Ligand Type | Substrate | Major Product | Key Finding |
| Bidentate Phosphite Ligands | 1,3-Butadiene | This compound or Adiponitrile | The tunable binding pockets of the ligands allow for high regioselectivity in a one-step double hydrocyanation. researchgate.netresearchgate.netnih.gov |
| Diastereomeric Biaryl Diphosphite Ligands | Internal Alkenes | Linear or Branched Nitriles | The choice of ligand diastereomer controls the regiodivergence of the reaction. researchgate.netresearchgate.netnih.govmdpi.com |
| Phosphine-Phosphite Ligands | Styrene | Branched Nitrile | These ligands have been successfully used in the asymmetric hydrocyanation of vinylarenes. uva.nlpublish.csiro.au |
| Monodentate Phosphites | 1,3-Butadiene | Mixture of 3-Pentenenitrile and 2-Methyl-3-butenenitrile | Typically results in a mixture of linear and branched primary products. mdpi.com |
Density Functional Theory (DFT) computations have been instrumental in elucidating the mechanisms that govern the regioselectivity in nickel-catalyzed hydrocyanation. researchgate.netresearchgate.netnih.govmdpi.com These computational studies provide a rationalization for how ligand structure dictates the reaction pathway.
DFT calculations have shown that there are two competing pathways from the π-allyl intermediate: one involving cyano (CN) migration, which leads to the linear product (a precursor to adiponitrile), and another involving methylallyl rotation, which results in the branched product (a precursor to this compound). mdpi.com The relative energy barriers of the transition states for these pathways are modulated by the ligand. mdpi.com
For example, in the hydrocyanation of butadiene using a Ni(dppb) catalyst (where dppb is 1,4-bis(diphenylphosphino)butane), the methylallyl rearrangement is the rate-determining step for the formation of the linear product, while reductive elimination governs the formation of the branched product. mdpi.com The geometry imposed by the ligand, particularly the bite angle, influences the energies of the intermediates and transition states, thereby favoring one pathway over the other. mdpi.com The fine-tuning of the ligand's pocket geometry through systematic design allows for a high level of catalyst-controlled regioselectivity, making it possible to selectively synthesize this compound. researchgate.netresearchgate.netnih.gov
The following table presents key intermediates and the rate-determining steps as identified by DFT studies for the formation of linear vs. branched products in nickel-catalyzed hydrocyanation.
| Pathway | Key Intermediate | Rate-Determining Step | Resulting Product Type |
| Cyano Migration | π-allyl nickel complex | Methylallyl rearrangement | Linear (e.g., 3-Pentenenitrile) |
| Methylallyl Rotation | π-allyl nickel complex | Reductive elimination | Branched (e.g., 2-Methyl-3-butenenitrile) |
Ligand Design and Coordination Chemistry
Formation from Cyanoethyl Cobalt Complexes
An alternative synthetic route to this compound involves the use of cyanoethyl cobalt complexes. It has been observed that this compound is formed from the reaction of a 1-cyanoethyl cobalt complex with acrylonitrile (B1666552).
In studies concerning the hydrodimerization of acrylonitrile using cobalt carbonyl-based systems, a reaction mechanism was proposed that involves a cyanoethyl complex as a key intermediate. oup.com Specifically, acrylonitrile can be converted to its hydrodimers, which include both adiponitrile and this compound, in the presence of catalysts such as a cobalt carbonyl-H₂ system. oup.com A proposed mechanism suggests the formation of a (2-methoxycarbonylethyl)cobalt complex via the protonation of a Co(I)-methyl acrylate (B77674) π-complex, which is then followed by the addition of another molecule of methyl acrylate. oup.com A similar mechanism involving cyanoethyl intermediates is believed to be responsible for the formation of dinitriles from acrylonitrile.
Chemical Reactivity and Transformation Pathways of 2 Methylglutaronitrile
Catalytic Hydrogenation Reactions
Catalytic hydrogenation is the principal method for transforming 2-methylglutaronitrile into more functionalized chemical compounds. Depending on the process parameters, this can lead to either linear diamines or cyclized pyridine (B92270) structures.
Formation of Diamine Derivatives
The reduction of both nitrile groups in this compound yields 2-methyl-1,5-pentanediamine (also known as 2-methylpentanediamine), a compound with applications in the production of polyamides and polyurethanes. taylorfrancis.com
The industrial synthesis of 2-methylpentanediamine from this compound is typically achieved through liquid-phase catalytic hydrogenation. google.comgoogle.com Raney-type catalysts, particularly Raney nickel and Raney cobalt, are frequently employed for this conversion. wikipedia.org
The process is generally carried out under controlled conditions to maximize the yield of the desired diamine and minimize the formation of byproducts. Key parameters include operating at temperatures between 40 and 150°C and total pressures below 40 bars. google.comgoogle.com To achieve high selectivity, the reaction is conducted in a basic medium that is initially free of ammonia (B1221849) and has a low water content (not exceeding 10% by weight). google.comgoogle.com Research has also explored composite catalyst systems to enhance the selectivity for 2-methylpentanediamine to over 85% under milder conditions. google.com
Table 1: Catalytic Systems for Synthesis of 2-Methylpentanediamine
| Catalyst | Temperature (°C) | Pressure (bar) | Medium | Key Findings |
|---|---|---|---|---|
| Raney Nickel | 40 - 150 | < 40 | Basic, non-ammoniacal, low water content | High selectivity for 2-methylpentanediamine. google.comgoogle.com |
| Raney Nickel (doped with Chromium) | 40 - 150 | < 40 | Controlled basic conditions | Optimized to minimize side products like 3-methylpiperidine (B147322). |
| Raney Cobalt | - | - | Presence of ammonia/amines | Effective for the hydrogenation of nitrile groups. wikipedia.org |
| Composite Catalyst System | 80 - 120 | 0.5 - 5 | Alcohol solvent, low ammonia content | Selectivity for 2-methylpentanediamine can exceed 85%. google.com |
The composition of the reaction medium plays a critical role in directing the hydrogenation of this compound towards either the linear diamine or cyclized byproducts. taylorfrancis.com The selectivity of the reaction is significantly influenced by the choice of solvent and the presence or absence of basic additives, particularly ammonia. taylorfrancis.comgoogle.com
When the goal is to produce 2-methylpentanediamine with high selectivity, a basic, non-ammoniacal medium is preferred. taylorfrancis.comgoogle.com Using Raney nickel as the catalyst in a medium of isopropanol (B130326) with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) has been shown to produce the diamine very selectively. taylorfrancis.com In this setup, the product itself, 2-methylpentanediamine, can even be used as the solvent. taylorfrancis.com
Conversely, the introduction of ammonia into the reaction medium shifts the product distribution. taylorfrancis.com When dry ammonia is added to an ethanol (B145695) solvent, the hydrogenation yields a mixture containing 2-methylpentanediamine, the cyclized byproduct 3-methylpiperidine, and other heavier byproducts. taylorfrancis.com This demonstrates that while a basic environment is necessary, the specific nature of the base (e.g., NaOH vs. NH₃) dictates the reaction pathway. An ethanolic medium containing sodium hydroxide but no ammonia has been reported to yield 2-methylpentanediamine with a molar selectivity of only 29.4%, highlighting the complexity of the solvent and base interaction. google.com
Table 2: Effect of Reaction Medium on Product Selectivity
| Catalyst | Medium Composition | Primary Product(s) | Reference |
|---|---|---|---|
| Raney Nickel | Isopropanol / KOH or NaOH | 2-Methylpentanediamine (high selectivity) | taylorfrancis.com |
| Raney Nickel | Ethanol / Dry Ammonia | Mixture of 2-Methylpentanediamine and 3-Methylpiperidine | taylorfrancis.com |
| Nickel-based | Ethanolic medium with Ammonia | 2-Methylpentanediamine (selectivity ~55-60%) | google.com |
| Nickel-based | Ethanolic medium with NaOH | 2-Methylpentanediamine (selectivity ~29.4%) | google.com |
Synthesis of 2-Methylpentanediamine
Synthesis of Pyridine Derivatives
An alternative transformation pathway for this compound is its conversion into pyridine derivatives, most notably 3-methylpyridine (B133936) (β-picoline), a valuable intermediate for pharmaceuticals and agrochemicals. iarc.frwikipedia.org
The synthesis of 3-methylpyridine from this compound involves a dehydrocyclization reaction. This process can be achieved in a single step by treating this compound with hydrogen gas over a suitable catalyst. google.comgoogle.com
This transformation is effectively catalyzed by supported palladium catalysts, often promoted with other metals to enhance performance. google.com Research has shown that a supported solid catalyst containing palladium metal promoted with at least one element from the group of chromium (Cr), tungsten (W), nickel (Ni), cobalt (Co), or germanium (Ge) is effective for this process. google.com The reaction is typically carried out in the vapor phase. iarc.frgoogle.com Using a palladium-alumina catalyst is another route to facilitate this conversion. nih.gov The process involves the initial formation of 3-methylpiperidine, which is then dehydrogenated to yield 3-methylpyridine. iarc.frnih.gov
Table 3: Catalytic Systems for 3-Methylpyridine Synthesis
| Catalyst System | Support | Promoter(s) | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium | Alumina (B75360) | None | Produces a mixture of 3-methylpyridine and 3-methylpiperidine. | google.comnih.gov |
| Palladium | Alumina-Silica | Cr, W, Ni, Co, or Ge | One-step process contacting MGN with H₂ gas. | google.com |
| Platinum or Palladium | - | - | Dehydrocyclization of MGN. | google.com |
| Nickel-containing | - | - | Vapor-phase reaction to form 3-methylpiperidine intermediate. | iarc.frnih.gov |
The dehydrogenation step is crucial for maximizing the yield of 3-methylpyridine. This conversion is typically accomplished using a dehydrogenation catalyst, with noble metals like palladium or platinum on a support being particularly effective. google.com The mixture from the initial hydrogenation can be passed directly over the dehydrogenation catalyst. taylorfrancis.comgoogle.com For instance, 3-methylpiperidine can be efficiently dehydrogenated over a palladium-alumina catalyst. iarc.frnih.gov Specialized and highly efficient palladium on silica (B1680970) (Pd/SiO₂) catalysts have also been developed for this purpose. taylorfrancis.com Recent advancements include catalysts with low noble metal loading (0.05-0.5%) and alkali metal promoters, which can achieve a 3-methylpiperidine conversion rate of over 99% and a 3-methylpyridine yield of over 98%. wipo.int
Catalyst Systems for Pyridine Synthesis (e.g., Pd-Zn, Noble Metals, Supported Palladium with Promoters)
The conversion of this compound (MGN) to 3-methylpyridine (also known as β-picoline) is a significant industrial process, primarily achieved through vapor-phase catalytic hydrogenation and dehydrocyclization. sigmaaldrich.comnih.govbiocompare.comsigmaaldrich.comiarc.frnih.govwikipedia.org This transformation involves complex reactions where the dinitrile is first reduced to aminonitriles and diamines, which then cyclize and dehydrogenate to form the pyridine ring. The choice of catalyst is critical for achieving high yield and selectivity.
Supported Palladium Catalysts: Palladium (Pd) supported on various materials is a cornerstone for this synthesis. nih.goviarc.frgoogle.comsigmaaldrich.com Alumina (Al₂O₃) and silica-alumina are common supports that provide high surface area and thermal stability. nih.goviarc.frgoogle.comsamaterials.com The reaction typically proceeds by first hydrogenating this compound over a nickel-containing catalyst to form 3-methylpiperidine, which is subsequently dehydrogenated over a palladium-alumina catalyst to yield 3-methylpyridine. nih.goviarc.fr However, processes using only supported palladium catalysts in the presence of hydrogen have also been developed. google.com
Promoters for Supported Palladium: The performance of supported palladium catalysts can be significantly enhanced by the addition of promoters. A patented process describes the use of a supported solid catalyst containing palladium metal promoted with at least one element from the group of Chromium (Cr), Tungsten (W), Nickel (Ni), Cobalt (Co), and Germanium (Ge). google.com These promoters can improve the selectivity and yield of 3-methylpyridine. For instance, a catalyst of 1.0 wt % Pd and 0.1 wt % W on a 90% Al₂O₃/10% SiO₂ support has been documented for this process. google.com
Noble Metal Catalysts: Besides palladium, other noble metals like platinum (Pt) and rhodium (Rh) have been studied for the synthesis of β-picoline from mixtures containing this compound. sigmaaldrich.combiocompare.comsigmaaldrich.com These catalysts, often supported on silica, are also effective in the vapor-phase hydrogenation process. sigmaaldrich.combiocompare.comsigmaaldrich.com Generally, reactions involving the cyclization and dehydrogenation of pentanediamine (B8596099) and its derivatives to form piperidines and pyridines have utilized various Group VIII precious metals at temperatures around 400°C. google.com
The table below summarizes representative catalyst systems for the synthesis of 3-methylpyridine from this compound.
| Catalyst System | Support | Promoter(s) | Key Transformation | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Alumina (Al₂O₃) | None | Dehydrogenation of 3-methylpiperidine to 3-methylpyridine | nih.goviarc.fr |
| Palladium (Pd) | Alumina-Silica (Al₂O₃/SiO₂) | W, Cr, Ni, Co, or Ge | Direct conversion of this compound to 3-methylpyridine | google.com |
| Platinum (Pt) | Silica (SiO₂) | None | Vapor-phase hydrogenation/dehydrocyclization | sigmaaldrich.combiocompare.comsigmaaldrich.com |
| Rhodium (Rh) | Silica (SiO₂) | None | Vapor-phase hydrogenation/dehydrocyclization | sigmaaldrich.combiocompare.comsigmaaldrich.com |
| Nickel (Ni) | Not specified | None | Hydrogenation of this compound to 3-methylpiperidine | nih.goviarc.fr |
Hydrolysis and Related Derivatizations
This compound can be hydrolyzed to form valuable carboxylic acid derivatives. This transformation can be achieved through chemical methods (acid or base catalysis) or through biocatalysis using enzymes.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a conventional method for converting nitriles to carboxylic acids. In the case of this compound, this process typically yields 2-methylglutaric acid. rsc.org The reaction involves heating the dinitrile in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), and water. This process hydrolyzes both nitrile groups to carboxylic acid groups. The resulting 2-methylglutaric acid is a precursor for other chemicals; for example, it can be cyclized to 2-methylglutaric anhydride (B1165640) or undergo esterification to produce diesters. rsc.org
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis offers an alternative route to convert this compound. rsc.orggoogle.isgoogleapis.com Similar to acid hydrolysis, this method can lead to the formation of 2-methylglutaric acid by converting both nitrile functional groups. rsc.org The reaction conditions typically involve heating the dinitrile with a strong base like sodium hydroxide or potassium hydroxide in an aqueous solution. The high yields of lactams from related dinitrile hydrolysis suggest that base-catalyzed hydrolysis of the intermediate amide products is efficient under these conditions. google.is
Enzymatic Hydrolysis via Nitrilases
A more selective and environmentally benign approach to hydrolyzing this compound involves the use of enzymes, specifically nitrilases. sigmaaldrich.comjmb.or.krjmb.or.kr Nitrilases (E.C. 3.5.5.1) are enzymes that can directly convert a nitrile group to a carboxylic acid and ammonia, often under mild conditions and with high selectivity. jmb.or.krjmb.or.krgoogle.comoup.com This method is particularly valuable for producing ω-cyanocarboxylic acids from α,ω-dinitriles. google.comresearchgate.netgoogle.com
One of the key advantages of using nitrilases for the hydrolysis of this compound is their remarkable regioselectivity. jmb.or.krjmb.or.krgoogle.comresearchgate.net These enzymes preferentially catalyze the hydrolysis of the nitrile group at the unsubstituted end (the ω-nitrile group) of the molecule, leaving the nitrile group near the methyl substituent intact. google.com This selective hydrolysis leads to the formation of 4-cyanopentanoic acid. sigmaaldrich.combiocompare.comsigmaaldrich.comjmb.or.krgoogle.comgoogle.comresearchgate.netgoogle.com
Microorganisms such as Acidovorax facilis 72W and various Rhodococcus species are known sources of nitrilases that exhibit this high regioselectivity. jmb.or.krgoogle.comoup.comgoogle.comresearchgate.netjst.go.jpoup.com For example, using Acidovorax facilis 72W, this compound can be converted to 4-cyanopentanoic acid with greater than 98% regioselectivity at 100% conversion. jmb.or.krjmb.or.krgoogle.com In some cases, heat treatment of the microbial cells is employed to deactivate competing enzymes like nitrile hydratase, which could lead to the formation of unwanted byproducts such as 2-methylglutaric acid, thereby ensuring almost exclusive production of the desired ω-cyanocarboxylic acid. google.comresearchgate.net
The primary product of the regioselective enzymatic hydrolysis of this compound is 4-cyanopentanoic acid (4-CPA), often in the form of its ammonium (B1175870) salt. google.comgoogle.comresearchgate.net This compound is a valuable intermediate for the synthesis of other chemicals, such as 1,5-dimethyl-2-piperidone (B1595744). jmb.or.krjmb.or.krresearchgate.net
While nitrilase-catalyzed reactions are highly selective for 4-CPA, the formation of 2-methylglutaric acid can also occur. google.comresearchgate.net This typically happens if the reaction conditions are not optimized or if the biocatalyst possesses other enzymatic activities, such as nitrile hydratase and amidase, which can hydrolyze both nitrile groups. google.isgoogle.comresearchgate.net For instance, without heat treatment to inactivate these other enzymes, whole-cell hydrolysis of this compound with Acidovorax facilis 72W can produce both 4-cyanopentanoic acid and 2-methylglutaric acid as major products. researchgate.net However, with optimized processes, such as using immobilized and cross-linked enzymes, the yield of 4-cyanopentanoic acid can be typically 98.5%, with only 1.5% of the byproduct 2-methylglutaric acid being formed. google.com
The following table details the products from different hydrolysis pathways of this compound.
| Hydrolysis Method | Catalyst/Enzyme | Primary Product(s) | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) | 2-Methylglutaric acid | Non-selective; hydrolyzes both nitrile groups | rsc.org |
| Base-Catalyzed | Strong base (e.g., NaOH) | 2-Methylglutaric acid | Non-selective; hydrolyzes both nitrile groups | rsc.orggoogle.is |
| Enzymatic | Nitrilase (e.g., from Acidovorax facilis 72W) | 4-Cyanopentanoic acid | Highly regioselective (>98%) for the ω-nitrile group | jmb.or.krgoogle.comgoogle.comresearchgate.net |
| Enzymatic (unoptimized) | Whole cells with nitrilase/amidase activity | 4-Cyanopentanoic acid and 2-Methylglutaric acid | Mixed products due to multiple enzyme activities | google.isresearchgate.net |
Regioselectivity in Enzymatic Pathways
Cyclization Reactions
Reactions with Nitrogen-Containing Compounds
This compound can serve as a precursor for nitrogen-containing derivatives through various reaction pathways. The hydrogenation of the nitrile groups under specific conditions can yield amines. For instance, the hydrogenation of this compound in the presence of a Raney-cobalt catalyst can produce 2-methyl-1,5-pentanediamine. wikipedia.org
A notable transformation is the synthesis of α-aminomethylglutaric acid. This involves a reaction with methanamide catalyzed by 4-(dimethylamino)pyridine (DMAP), which yields an intermediate that is subsequently hydrolyzed to form the target amino acid. wikipedia.org
The nitrile groups can also undergo cyclization reactions with other nitrogen-containing compounds. For example, heating this compound with an alkaline ion exchanger and pyridine in water leads to the formation of the lactam 5-cyano-2-piperidone. wikipedia.org
Polymerization and Oligomerization Behavior
This compound can undergo polymerization, particularly through anionic mechanisms, although it is noted to have a tendency towards polymerization under certain conditions which can be a challenge during its synthesis and purification. Anionic polymerization is suitable for monomers that possess anion-stabilizing, electron-withdrawing groups, such as the cyano (nitrile) group. libretexts.org
The process is initiated by a nucleophilic species, such as organolithium compounds (e.g., butyllithium), sodium in liquid ammonia, or sodium cyanide. wikipedia.orglibretexts.org The mechanism proceeds via a conjugate nucleophilic addition. libretexts.org The initiator attacks the carbon-carbon double bond (if present, as in the related 2-methyleneglutaronitrile) or, in the case of the nitrile group itself, the electrophilic carbon of the nitrile. This generates a carbanionic propagating species. youtube.compcbiochemres.com The chain grows through the sequential addition of monomer units to this active anionic center. youtube.com The process continues until a termination step, which can be induced by the addition of agents like water or carbon dioxide, or through chain transfer. libretexts.org
Table 2: Initiators for Anionic Polymerization of Nitrile-Containing Monomers
| Initiator Type | Examples |
| Organometallics | Butyllithium (BuLi) |
| Alkali Metals | Sodium in liquid ammonia |
| Cyanide Salts | Sodium Cyanide (NaCN) |
Despite the potential for polymerization, the polymers derived from this compound and its close derivatives often exhibit unsatisfactory properties. Research has shown that both homo- and copolymers produced via anionic polymerization tend to form in low yields. wikipedia.org
A significant challenge lies in the mechanical properties of the resulting polymers, which are often described as poor. wikipedia.org The polymers may also have low intrinsic viscosities, indicating a low degree of polymerization or undesirable chain conformations. wikipedia.org These issues can be attributed to several factors, including side reactions that can limit chain growth and affect the polymer's final architecture and molecular weight distribution. acs.org Such side reactions might include chain transfer to the monomer or solvent, or intramolecular cyclization reactions that compete with the linear propagation of the polymer chain. wikipedia.orgacs.org The inherent rigidity of the polymer backbone resulting from the inclusion of nitrile groups can also contribute to poor mechanical performance.
Catalysis in 2 Methylglutaronitrile Chemistry
Heterogeneous Catalysis Systems
Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is predominantly employed in the hydrogenation and cyclization reactions of 2-methylglutaronitrile. These solid catalysts are favored for their ease of separation from the reaction mixture and their robustness under various process conditions.
Metal-Based Catalysts (e.g., Raney Nickel, Palladium, Cobalt)
The hydrogenation of this compound to produce 2-methyl-1,5-pentanediamine is a significant industrial reaction, with Raney-type catalysts being particularly prominent. taylorfrancis.com Raney nickel, for instance, is a versatile catalyst for a wide range of hydrogenation reactions. preciouscatalyst.com In the context of MGN hydrogenation, it can be used in a basic, non-ammoniacal liquid phase at temperatures between 40 and 150°C and pressures below 40 bars. google.com This process can yield 2-methyl-1,5-pentanediamine with high selectivity. taylorfrancis.comgoogle.com
Raney cobalt is another effective catalyst for the reduction of dinitriles to diamines. preciouscatalyst.com Specifically for this compound, hydrogenation using a Raney cobalt catalyst can produce 2-methyl-1,5-pentanediamine with a yield of 80%. wikipedia.org Some methods employ Raney cobalt catalysts doped with other metals, like nickel and chromium, to carry out the hydrogenation at pressures below 5.0 MPa and temperatures of 60-160°C in the presence of strong inorganic bases. google.com
Palladium catalysts are also utilized, often in the hydrogenation of the precursor 2-methyleneglutaronitrile (B75433). The hydrogenation of the carbon-carbon double bond in 2-methyleneglutaronitrile proceeds with a palladium on carbon (Pd/C) catalyst to give this compound in nearly quantitative yield. wikipedia.org Subsequent hydrogenation of the nitrile groups requires more stringent conditions. wikipedia.org
| Catalyst | Product | Yield/Selectivity | Reference |
| Raney Nickel | 2-Methyl-1,5-pentanediamine | High Selectivity | taylorfrancis.comgoogle.com |
| Raney Cobalt | 2-Methyl-1,5-pentanediamine | 80% Yield | wikipedia.org |
| Palladium on Carbon | This compound (from 2-methyleneglutaronitrile) | Nearly Quantitative Yield | wikipedia.org |
Supported Catalysts and Promoter Effects
Supported catalysts, where active metal particles are dispersed on a high-surface-area support, are crucial for enhancing catalytic efficiency and selectivity. Common supports include alumina (B75360), silica (B1680970), and their mixtures. google.comgoogle.com In the conversion of this compound to 3-methylpyridine (B133936), a supported palladium catalyst is improved by the addition of promoters like Cr, W, Ni, Co, and Ge. google.comgoogle.com The support itself plays a significant role; for instance, a support containing about 90% alumina and 10% silica has shown superior results for these promoted palladium catalysts. google.com
The addition of promoters can enhance catalyst activity and stability. For example, in the synthesis of 3-picoline from this compound, the addition of zinc to a supported palladium catalyst has a promoting effect. acs.org Similarly, chromium-promoted Raney nickel catalysts are used for the production of lactams from dinitriles. google.is The use of a composite catalyst system, including a modified supported Ni/Co main catalyst and a doped silica-alumina-based molecular sieve co-catalyst, has been shown to achieve high selectivity for 2-methylpentanediamine under mild conditions. google.com Promoters in catalysis can function by altering the electronic or structural properties of the active metal. mdpi.com
| Catalyst System | Support | Promoter(s) | Application | Reference |
| Palladium | Alumina/Silica | Cr, W, Ni, Co, Ge | Conversion of MGN to 3-methylpyridine | google.comgoogle.com |
| Palladium | Not specified | Zn | Synthesis of 3-picoline from MGN | acs.org |
| Ni/Co | Not specified | Doped silica-alumina molecular sieve | Hydrogenation of MGN to 2-methylpentanediamine | google.com |
| Raney Nickel | Not specified | Cr | Production of lactams from dinitriles | google.is |
Zeolite-Based Catalysis
Zeolites are microporous aluminosilicates with well-defined pore structures and strong acid sites, making them valuable as catalysts and catalyst supports. mdpi.comrsc.org Their shape-selective properties can direct reactions towards specific products. In the context of dinitrile chemistry, zeolites have been investigated for various transformations. For instance, a Zr-β-zeolite catalyst is used in the hydrogenation of levulinic acid to γ-valerolactone, a reaction that shares principles with nitrile hydrogenation. mdpi.com
While specific applications of zeolites in the direct conversion of this compound are less commonly documented in readily available literature, their properties are relevant. For example, phosphorus-modified H-ZSM-5 zeolites are used to enhance selectivity towards light olefins in hydrocarbon processing, demonstrating the tunability of these materials. rsc.org A composite catalyst containing a doped silica-alumina-based molecular sieve (a zeolite-like material) has been used in conjunction with a Ni/Co catalyst for the selective hydrogenation of this compound. google.com
Homogeneous and Organometallic Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is fundamental to the synthesis of this compound itself, particularly through the hydrocyanation of olefins.
Nickel Complexes in Hydrocyanation
The industrial production of adiponitrile (B1665535), a precursor to Nylon 6,6, involves the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203), a process where this compound is a significant byproduct. researchgate.netresearchgate.net This process, often referred to as the DuPont process, occurs in a sequence of steps. researchgate.netresearchgate.netnih.gov First, hydrogen cyanide (HCN) adds to butadiene to form a mixture of pentenenitriles. researchgate.net This is followed by the isomerization of 3-pentenenitrile (B94367) to 4-pentenenitrile, which is then hydrocyanated to produce a mixture of dinitriles, including the linear adiponitrile and the branched this compound and ethylsuccinonitrile. researchgate.netresearchgate.netresearchgate.net
The catalysts for these reactions are typically zerovalent nickel complexes with phosphorus-containing ligands, such as phosphites. researchgate.netmdpi.com Lewis acids are often used as co-catalysts or promoters to facilitate the isomerization and the second hydrocyanation step. researchgate.net Recent breakthroughs have reported a one-step, nickel-catalyzed divergent double hydrocyanation of 1,3-butadiene that can selectively produce either adiponitrile or this compound with high regioselectivity, bypassing the multi-step traditional process. researchgate.netresearchgate.netnih.gov
Ligand Design and Stereochemical Control
The regioselectivity of the nickel-catalyzed hydrocyanation is critically controlled by the structure of the ligands coordinated to the nickel center. researchgate.netnih.gov The design of these ligands, particularly bidentate phosphite (B83602) ligands, is key to directing the reaction to favor either the linear product (adiponitrile) or the branched product (this compound). researchgate.netnih.gov The tunable binding pockets created by these ligands establish a specific geometric environment around the nickel atom, which dictates the outcome of the reaction. researchgate.netnih.gov
The first hydrocyanation step, which forms either linear or branched alkenyl nitriles, is the selectivity-determining step. researchgate.netnih.gov By carefully tuning the ligand's steric and electronic properties, the catalyst can be steered to produce the desired isomer. researchgate.netnih.govuni-koeln.de For example, the use of diastereomeric biaryl diphosphite ligands has been shown to allow for the conversion of the same starting materials into either linear or branched nitriles with high yields and regioselectivities. researchgate.net This high level of catalyst-controlled regioselectivity is achieved through the fine-tuning of the ligand pocket geometry, a principle that has been rationalized by DFT computations and organometallic studies. researchgate.netnih.gov This demonstrates the profound impact of ligand design on the stereochemical outcome of the reaction. uni-koeln.de
Biocatalysis and Enzyme Systems
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the transformation of this compound (MGN). Enzymes, particularly nitrilases, offer high selectivity and operate under mild conditions, making them attractive for industrial applications.
Nitrilase Applications in Dinitrile Transformations
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). openbiotechnologyjournal.com They have been extensively studied for the regioselective hydrolysis of the dinitrile this compound (MGN). This biotransformation is of significant industrial interest as it converts MGN, a byproduct of adiponitrile production for nylon-6,6, into valuable chemical intermediates. google.com
The primary product of the nitrilase-catalyzed hydrolysis of MGN is 4-cyanopentanoic acid (CPA). jmb.or.krjmb.or.krscientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction has been shown to proceed with high regioselectivity, often exceeding 98%, and can achieve complete conversion of the starting dinitrile. jmb.or.krjmb.or.kr The enzyme selectively hydrolyzes one of the two nitrile groups in the MGN molecule.
Several microorganisms have been identified as sources of nitrilases effective in this transformation, including strains of Acidovorax facilis, Rhodococcus rhodochrous, and enzymes discovered through metagenomic library screening. google.comsigmaaldrich.compageplace.de For instance, the nitrilase from Acidovorax facilis 72W has been a key focus of research and industrial application development. google.comresearchgate.net Immobilization of whole microbial cells or purified nitrilases is a common strategy to enhance catalyst stability and reusability, which is crucial for cost-effective industrial processes. jmb.or.krjmb.or.krresearchgate.net
The resulting 4-cyanopentanoic acid is a precursor for the synthesis of other valuable chemicals, such as 1,5-dimethyl-2-piperidone (B1595744) (1,5-DMPD), a solvent with applications in electronics and coatings. google.comscientificlabs.co.ukchemicalbook.com The enzymatic desymmetrization of prochiral dinitriles like MGN also opens pathways to chiral building blocks. For example, the enantioselective hydrolysis of 3-substituted glutaronitriles can produce optically active cyanobutanoic acids, which are precursors to compounds like (R)- and (S)-4-amino-3-phenylbutanoic acids. researchgate.net
Table 1: Nitrilase Applications in this compound (MGN) Transformation
| Enzyme Source/Type | Substrate | Key Product | Significance | References |
| Acidovorax facilis 72W | This compound (MGN) | 4-Cyanopentanoic acid (CPA) | Industrial process for 1,5-DMPD synthesis. google.comresearchgate.net | google.comresearchgate.net |
| Nitrilase from metagenomic library | Aliphatic dinitriles (including MGN) | 4-Cyanopentanoic acid | Regioselective hydrolysis. sigmaaldrich.com | sigmaaldrich.com |
| Rhodococcus sp. AJ270 | 3-Alkyl/Arylglutaronitriles | (S)-3-substituted 4-cyanobutanoic acids | Enantioselective desymmetrization for chiral synthesis. researchgate.net | researchgate.net |
| Acidovorax facilis nitrilase | This compound (MGN) | 4-Cyanopentanoic acid | Used in chemoenzymatic synthesis of 1,5-DMPD. scientificlabs.co.ukchemicalbook.com | scientificlabs.co.ukchemicalbook.com |
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction cascades. In the context of this compound, this approach often involves an initial enzymatic transformation followed by chemical conversion steps.
A prominent example is the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD) from MGN. scientificlabs.co.ukchemicalbook.com This process typically begins with the nitrilase-catalyzed hydrolysis of MGN to 4-cyanopentanoic acid (CPA). google.comscientificlabs.co.uk The subsequent steps involve chemical transformations, such as hydrogenation and cyclization, to yield the final piperidone product. The integration of biocatalysis for the initial hydrolysis step provides high regioselectivity under mild conditions, which can be challenging to achieve with purely chemical methods.
Chemoenzymatic processes are also employed for the synthesis of stereoenriched compounds. For instance, sophisticated cascade reactions involving nitrilases and reductases have been utilized to produce stereoenriched piperidines from MGN. These multi-step sequences highlight the versatility of combining enzymatic and chemical catalysts to build complex molecular architectures.
The development of chemoenzymatic routes is a growing trend in green chemistry, aiming to create more sustainable manufacturing processes. By using enzymes for key selective transformations, it is possible to reduce the reliance on harsh reagents and minimize waste generation. The use of MGN, a byproduct from another industrial process, as a renewable feedstock further enhances the sustainability of these synthetic routes.
Table 2: Chemoenzymatic Processes Involving this compound (MGN)
| Starting Material | Enzymatic Step (Catalyst) | Intermediate | Chemical Step(s) | Final Product | References |
| This compound (MGN) | Nitrilase-catalyzed hydrolysis (Acidovorax facilis 72W) | 4-Cyanopentanoic acid (CPA) | Hydrogenation, Cyclization | 1,5-Dimethyl-2-piperidone (1,5-DMPD) | google.comscientificlabs.co.ukchemicalbook.com |
| This compound (MGN) | Nitrilase and Reductase cascade | Chiral intermediates | Further chemical transformations | Stereoenriched piperidines |
Computational and Mechanistic Insights into Catalysis
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate mechanisms of catalytic reactions involving nitriles like this compound. These studies provide valuable insights into reaction pathways, active site behavior, and the origins of selectivity.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways of various transformations involving this compound and related nitrile compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com One area of focus has been the calculation of core electron binding energies (CEBE) for MGN, which helps in understanding its electronic structure. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
In the context of hydrogenation, DFT studies have been crucial in elucidating the mechanisms of nitrile reduction. For instance, in the hydrogenation of nitriles over nickel phosphide (B1233454) catalysts, DFT calculations have shown that Ni⁰ sites act as centers for H₂ activation, while Niᵟ⁺ sites are responsible for the adsorption and activation of the C≡N group. acs.org This cooperative effect between different nickel sites leads to high catalytic activity. acs.org Similarly, for rhodium-catalyzed hydrogenations, DFT has been used to model reaction pathways and understand the role of ligands in determining selectivity. researchgate.netacs.orgacs.org
DFT has also been applied to understand the hydrocyanation of butadiene to produce adiponitrile and this compound. ethz.chresearchgate.netresearcher.liferesearchgate.net These computational studies have helped to rationalize the regioselectivity observed with different nickel-diphosphite ligand systems, identifying the first hydrocyanation step as selectivity-determining. ethz.chresearchgate.netresearcher.liferesearchgate.net
Furthermore, DFT has provided mechanistic insights into the activation of nitriles by metal-peroxo complexes. Studies on cobalt(III)-hydroperoxo intermediates have used DFT to support experimental findings on how ligand basicity influences reactivity towards nitrile activation. nih.govacs.org These computational models help to understand the electronic factors that govern the reaction mechanism. nih.govacs.org
Understanding Active Sites and Selectivity
Understanding the structure and function of catalyst active sites is paramount for controlling selectivity in chemical reactions. In the context of this compound chemistry, both biocatalytic and chemocatalytic systems have been investigated to unravel the origins of their selectivity.
In biocatalysis, the enantioselectivity of nitrilases in the desymmetrization of dinitriles has been a key area of research. By creating mutant enzymes and analyzing their performance, researchers can identify key amino acid residues within the active site that control stereopreference. For example, combining beneficial mutations in a nitrilase from Pseudomonas putida led to the creation of enantiocomplementary mutants with high S- and R-selectivity towards mandelonitrile, demonstrating that targeted modifications in the active site can dramatically alter and even invert enantioselectivity. researchgate.net
In chemocatalysis, the hydrogenation of this compound to produce 2-methylpentamethylenediamine is an important industrial reaction. The selectivity towards the desired primary amine over potential side products like 3-methylpiperidine (B147322) is a significant challenge. google.com Research has shown that composite catalyst systems, such as a modified supported Ni/Co main catalyst combined with a doped silica-alumina-based molecular sieve, can achieve high selectivity (over 85%) under relatively mild conditions. google.com The presence of multiple catalytic active centers and the cooperative effect between the main catalyst and the co-catalyst are crucial for directing the reaction towards the desired product. google.com
Computational studies, often coupled with experimental work, play a vital role in understanding these active sites. For instance, DFT calculations have been used to rationalize the regioselectivity in the nickel-catalyzed double hydrocyanation of butadiene to either adiponitrile or this compound. ethz.chresearchgate.net These studies have shown that the geometry of the ligand's binding pocket around the nickel center is key to controlling which isomer is formed. ethz.chresearchgate.net
Advanced Applications of 2 Methylglutaronitrile and Its Derivatives
Precursors in Pharmaceutical and Fine Chemical Synthesis
The chemical reactivity of 2-Methylglutaronitrile makes it an important starting material for the synthesis of a range of fine chemicals and pharmaceutical intermediates. Its dinitrile functionality and methyl-branched backbone allow for the creation of complex nitrogen-containing molecules.
Synthesis of Vitamin B Family Precursors (e.g., Nicotinamide (B372718), Nicotinic Acid, 3-Picoline)
This compound serves as a key starting material in alternative synthetic routes to Vitamin B3 (niacin) and its amide, nicotinamide. chimia.chresearchgate.net One pathway involves the conversion of this compound to 3-cyanopyridine (B1664610), a direct precursor to nicotinamide. chemcess.com Another significant industrial route proceeds through the hydrogenation of this compound to produce a mixture containing 3-methylpiperidine (B147322). chemcess.comatamanchemicals.comtaylorfrancis.com This intermediate is then subjected to dehydrogenation to yield 3-picoline (3-methylpyridine). chemcess.combeilstein-journals.orgchempanda.com The resulting 3-picoline can be converted to nicotinic acid through oxidation or to nicotinamide via ammoxidation and subsequent partial hydrolysis. chemcess.comatamanchemicals.com
Precursors for Polyamides and Related Polymers (e.g., 2-Methylpentanediamine for nylon/polyurethanes)
The hydrogenation of this compound is a well-established method for producing 2-methylpentanediamine (also known as 2-methyl-1,5-pentanediamine). wikipedia.orggoogle.comgoogle.com This diamine, commercially available under trade names like Dytek A, is a crucial component in the polymer industry. wikipedia.org
In the production of polyamides, 2-methylpentanediamine acts as a crystallinity disruptor. wikipedia.org Its branched structure, when incorporated into the polymer chain, interferes with the regular packing of polymer chains, resulting in a more amorphous structure. wikipedia.org This modification leads to several desirable properties in the final nylon product, including a lower melting point, improved surface appearance, increased abrasion resistance, and enhanced dye uptake. wikipedia.org It also reduces water absorption and gelling during processing. wikipedia.org
Furthermore, 2-methylpentanediamine serves as a chain extender in polyurethane applications, particularly in polyurethane dispersions (PUDs). wikipedia.orggoogle.com Its derivatives are also employed as curing agents in polyurea and epoxy resin systems, imparting toughness, good adhesion to metals, and corrosion resistance. wikipedia.org
Development of Biocides (e.g., Methyldibromo-glutaronitrile)
This compound is a precursor to the broad-spectrum biocide 1,2-Dibromo-2,4-dicyanobutane, also known as Methyldibromo glutaronitrile (B146979) (MDBGN). wikipedia.orgchemicalbook.com This biocide is synthesized from 2-methyleneglutaronitrile (B75433), which can be produced from the dimerization of acrylonitrile (B1666552). wikipedia.org The hydrogenation of 2-methyleneglutaronitrile yields this compound. wikipedia.org The biocide itself is formed by the addition of bromine to the double bond of 2-methyleneglutaronitrile, a reaction that proceeds in virtually quantitative yield. wikipedia.org MDBGN has been used as a preservative in cosmetics, toiletries, and metalworking fluids. chemicalbook.com
Novel Solvent Applications
Beyond its role as a synthetic intermediate, derivatives of this compound are gaining prominence as novel, environmentally friendly solvents.
Green Solvents Derived from this compound (e.g., PolarClean)
A prime example of a green solvent derived from this compound is Rhodiasolv® PolarClean. researchgate.netmdpi.com This solvent is produced through the valorization of MGN, a byproduct of Nylon 6,6 synthesis, which would otherwise be incinerated. researchgate.netresearchgate.nettandfonline.com PolarClean is chemically identified as methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate. mdpi.comnih.gov It is a powerful, polar, water-soluble solvent that is positioned as a safer alternative to traditional reprotoxic polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF). mdpi.comsyensqo.com
Due to its high solvency, it is effective in a wide range of applications, including agrochemical formulations, where it can solubilize complex active ingredients and act as a crystal growth inhibitor. tandfonline.comsyensqo.com It is also used in the manufacturing of polymeric membranes and as a cleanup solvent for various resins. syensqo.comnih.gov
Environmental Benefits and Sustainability Metrics
The development of PolarClean from a waste byproduct of the nylon industry is a key aspect of its sustainability profile, contributing to a circular economy. nih.gov Its production reduces the carbon footprint and minimizes environmental impact by finding a valuable application for an industrial side-stream. researchgate.netmdpi.com
PolarClean exhibits a number of environmentally favorable properties. It is biodegradable, non-flammable, and has a very low vapor pressure, which minimizes its release into the atmosphere and reduces worker exposure. tandfonline.comsyensqo.comsyensqo.com Toxicological studies have shown it to have low acute toxicity and no evidence of being carcinogenic, mutagenic, or a skin sensitizer. researchgate.nettandfonline.com It is also compliant with regulations such as REACH and is recognized by the EPA. syensqo.com The solvent's "Waste Recycle Index" is noted as 67%, highlighting its origin from a recycled chemical waste stream. syensqo.com
Below is a table comparing the physicochemical properties of PolarClean with traditional solvents it can replace.
| Property | PolarClean | N-Methyl-2-pyrrolidone (NMP) | Dimethylacetamide (DMAc) |
| Boiling Point (°C) | 278 - 282 | 202 | 165 |
| Flash Point (°C) | 144 - 146 | 91 | 63 |
| Vapor Pressure (Pa at 20°C) | < 0.01 | 39 | 300 |
| Water Solubility (g/L) | > 490 | Miscible | Miscible |
| Source | Byproduct of Nylon 6,6 production | Petroleum-derived | Petroleum-derived |
| Environmental Profile | Biodegradable, non-toxic, non-volatile | Reprotoxic, volatile | Reprotoxic, volatile |
| Data sourced from multiple references. researchgate.netsyensqo.com |
Applications in Membrane Fabrication and Chemical Synthesis
This compound (MGN) and its derivatives have emerged as significant compounds in the fields of membrane fabrication and chemical synthesis, offering sustainable and efficient alternatives to traditional materials.
In membrane fabrication, a derivative of this compound is utilized in the production of a green solvent known as Rhodiasolv® Polarclean. mdpi.commdpi.com This solvent is derived from the valorization of this compound, a byproduct of the industrial synthesis of Nylon 6,6. mdpi.com The use of Polarclean helps to minimize the environmental impact and reduce the carbon footprint associated with manufacturing processes. mdpi.com It is recognized as a biodegradable, non-toxic, and water-miscible polar solvent. mdpi.commdpi.com
Rhodiasolv® Polarclean has been successfully employed in the fabrication of various polymer membranes, including those made from poly(vinylidene fluoride) (PVDF), polysulfone, and poly(vinyl chloride). mdpi.comresearchgate.net For instance, it has been used to create PVDF hollow-fiber membranes through a thermally induced phase separation (TIPS) method. mdpi.comencyclopedia.pub Research has shown that membranes produced with Polarclean exhibit competitive performance when compared to those made with conventional, often hazardous, solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). mdpi.commdpi.com
In the realm of chemical synthesis, this compound serves as a versatile precursor for a variety of valuable compounds. It is a key starting material for the synthesis of nitrogen-containing heterocycles, such as 3-cyanopyridine and piperidine (B6355638) derivatives. The hydrogenation of this compound can yield 2-methyl-1,5-pentanediamine, a useful diamine. wikipedia.org Furthermore, chemoenzymatic processes have been developed to convert MGN into 1,5-dimethyl-2-piperidone (B1595744). chemicalbook.com
The compound also plays a role in the production of other important chemicals. Through hydrolysis catalyzed by nitrilase, this compound can be converted to 4-cyanopentanoic acid. sigmaaldrich.com It is also used in the synthesis of β-picoline through vapor phase hydrogenation in the presence of silica-supported palladium, rhodium, and platinum catalysts. sigmaaldrich.com
Table 1: Applications of this compound in Membrane Fabrication and Chemical Synthesis
| Application Area | Specific Use | Resulting Product(s) | Key Advantages |
|---|---|---|---|
| Membrane Fabrication | As a precursor to the green solvent Rhodiasolv® Polarclean | Polymeric membranes (e.g., PVDF, polysulfone) | Biodegradable, non-toxic, reduces carbon footprint |
| Chemical Synthesis | Precursor for heterocycles | 3-Cyanopyridine, piperidine derivatives | Versatile starting material |
| Hydrogenation | 2-Methyl-1,5-pentanediamine | Production of useful diamines | |
| Chemoenzymatic processes | 1,5-Dimethyl-2-piperidone | Integration of chemical and biological catalysis | |
| Nitrilase-catalyzed hydrolysis | 4-Cyanopentanoic acid | Enzymatic transformation to valuable acids | |
| Vapor phase hydrogenation | β-Picoline | Catalytic synthesis of pyridine (B92270) derivatives |
Extractive Distillation Processes
This compound is utilized as a solvent in extractive distillation processes. smolecule.cominvista.com Extractive distillation is a separation technique employed to separate mixtures of components with close boiling points, which are otherwise difficult to separate by conventional fractional distillation. The process involves adding a solvent to the mixture that alters the relative volatilities of the components, thereby facilitating their separation.
In the context of purifying dinitriles, such as adiponitrile (B1665535), this compound itself can be purified from mixtures containing boron compounds by reacting the boron residue with an alcohol and then separating the nitrile through distillation. google.com For the purification of this compound, the distillation column is typically operated at a pressure range of approximately 10 mmHg to 300 mmHg and temperatures between 70°C and 160°C. google.com
Table 2: Parameters for Distillation of this compound
| Parameter | Value |
|---|---|
| Operating Pressure | 10 - 300 mmHg |
| Operating Temperature | 70 - 160 °C |
Role in Energy Storage Technologies
Electrolyte Systems for Lithium-Ion Batteries
This compound has garnered significant interest as a component in electrolyte systems for lithium-ion batteries, particularly for high-voltage applications. magtech.com.cn Nitrile-based solvents like MGN are considered promising alternatives to traditional carbonate-based electrolytes, which can decompose at high operating voltages. magtech.com.cn
Research has explored the use of this compound as a solvent for lithium salts, such as lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI), in Li-ion batteries. magtech.com.cnresearchgate.net These electrolyte solutions have been investigated for use in batteries with high-voltage cathodes like LiNi1/3Co1/3Mn1/3O2 (NMC) and anodes such as lithium titanate (Li4Ti5O12 or LTO). magtech.com.cnfrontiersin.org
One of the key advantages of using MGN-based electrolytes is their potential to enable wider operating temperature ranges and improve the stability of the battery. frontiersin.org For example, electrolytes composed of LiTFSI in this compound have been shown to provide alkyl carbonate and LiPF6-free LTO batteries. frontiersin.org
Studies have shown that the ionic conductivity of the electrolyte is dependent on the concentration of the lithium salt. For a LiTFSI in this compound electrolyte, the highest conductivity of 1.90 mS/cm at 25°C was achieved at a concentration of 1 mol/L. magtech.com.cnresearchgate.net
In terms of performance, LTO/NMC cells using a this compound-based electrolyte have demonstrated good cycling stability. researchgate.net Extended cycling tests revealed that 98% of the initial capacity was retained after 200 cycles at a C/2 rate. researchgate.net This is a significant improvement compared to similar cells using glutaronitrile (GLN), where only 50% of the initial capacity was maintained under the same conditions. researchgate.net Furthermore, this compound has been used as an electrolyte solvent in lithium-sulfur cells, showing effective cycling at temperatures ranging from -10 to 30°C. google.com
Table 3: Performance of this compound in Lithium-Ion Battery Electrolytes
| Battery System | Electrolyte Composition | Key Finding | Citation |
|---|---|---|---|
| Li4Ti5O12/LiNi1/3Co1/3Mn1/3O2 | LiTFSI in this compound | Highest conductivity of 1.90 mS/cm at 1 mol/L LiTFSI concentration. | magtech.com.cnresearchgate.net |
| Li4Ti5O12/LiNi1/3Co1/3Mn1/3O2 | LiTFSI in this compound | 98% capacity retention after 200 cycles at C/2 rate. | researchgate.net |
| Lithium-Sulfur Cell | Lithium LiTDI in this compound | Effective cycling between -10°C and 30°C. | google.com |
Environmental Fate and Degradation Studies of 2 Methylglutaronitrile
Biodegradation Pathways of Derivatives
The biodegradation of 2-methylglutaronitrile (2-MGN) is closely linked to the metabolic activities of microorganisms that can utilize nitriles as a source of carbon and nitrogen. The primary biodegradation pathways involve its derivatives, which are formed through enzymatic transformations.
One of the main derivatives of 2-MGN is 4-cyanopentanoic acid (4-CPA). This compound is produced through the regioselective hydrolysis of 2-MGN, a reaction catalyzed by nitrilase enzymes. researchgate.netsigmaaldrich.com Organisms such as Acidovorax facilis 72W have been shown to possess nitrilases that can selectively hydrolyze one of the two nitrile groups in 2-MGN, resulting in the formation of 4-CPA. researchgate.net This enzymatic process is highly specific and can achieve over 97% selectivity for 4-CPA, particularly after heat treatment of the cells to deactivate competing enzymes like nitrile hydratase and amidase. researchgate.net 4-cyanopentanoic acid can then serve as an intermediate in the synthesis of other compounds, such as 1,5-dimethyl-2-piperidone (B1595744). sigmaaldrich.comresearchgate.net
There are two primary enzymatic pathways for the hydrolysis of nitriles:
Nitrilase Pathway : In a single step, a nitrilase enzyme adds two water molecules to the nitrile group (-CN) to directly produce a carboxylic acid and ammonia (B1221849). researchgate.net
Nitrile Hydratase/Amidase Pathway : This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid. researchgate.net
In the context of 2-MGN, whole-cell biocatalysis can lead to the formation of both 4-cyanopentanoic acid and 2-methylglutaric acid as major products. researchgate.net
The table below summarizes the key biodegradation derivatives of this compound and the processes involved.
| Derivative Name | Formation Process | Key Enzymes/Catalysts | Precursor |
| 4-Cyanopentanoic acid (4-CPA) | Regioselective Hydrolysis | Nitrilase (Acidovorax facilis) | This compound |
| 2-Methylglutaric acid | Hydrolysis | Nitrilase, Amidase | This compound |
| 2-Methyl-1,5-pentanediamine | Hydrogenation | Raney-cobalt, Palladium on carbon | This compound |
| 3-Methylpiperidine (B147322) | Cyclic Hydrogenation | Zeolites | 2-Methyl-1,5-pentanediamine |
Table 1: Biodegradation Derivatives of this compound.
Atmospheric Degradation Mechanisms
In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its vapor pressure. Its primary degradation pathway in the troposphere is through reaction with photochemically produced hydroxyl radicals.
Hydroxyl radicals (•OH) are highly reactive species often referred to as the "detergent" of the troposphere, as they initiate the breakdown of many pollutants. researchgate.net The atmospheric degradation of this compound is primarily initiated by the abstraction of a hydrogen atom by these radicals.
The rate constant for the gas-phase reaction of this compound with hydroxyl radicals has been estimated using structure-activity relationship (SAR) models. This estimation provides a quantitative measure of the reaction speed. Based on these estimations, the atmospheric lifetime of the compound can be calculated.
The table below presents the estimated kinetic data for the reaction between this compound and atmospheric hydroxyl radicals.
| Parameter | Value | Reference |
| Rate Constant (kOH) | 1.208 x 10⁻¹² cm³/molecule-sec | researchgate.net |
| Average Atmospheric OH Concentration | 5 x 10⁵ radicals/cm³ | researchgate.net |
| Estimated Atmospheric Half-Life (t½) | 13.3 days | researchgate.net |
Table 2: Atmospheric Degradation Data for this compound with Hydroxyl Radicals.
This estimated half-life of 13.3 days suggests that this compound can persist in the atmosphere for a moderate amount of time, allowing for potential transport over significant distances before being degraded. researchgate.net
Hydrolytic Stability in Aqueous Environments
The stability of this compound in water is a critical factor in determining its environmental persistence, particularly in aquatic systems and moist soils.
While organic nitriles can undergo chemical hydrolysis under strong acidic or basic conditions, the rate of this reaction for this compound under typical environmental pH conditions is considered to be very slow and not a significant degradation pathway. researchgate.net
However, the compound is susceptible to enzymatic hydrolysis, which is a much more relevant process in biologically active aqueous environments. As discussed in Section 6.1, microorganisms possess enzymes that can effectively break down nitriles. The primary product of the enzymatic hydrolysis of this compound is 4-cyanopentanoic acid, a reaction catalyzed by nitrilase enzymes. sigmaaldrich.com This biocatalytic hydrolysis represents a significant pathway for the degradation of this compound in water. The efficiency of this process has led to its investigation for industrial applications, such as the production of specialty chemicals. researchgate.netresearchgate.net
The enzymatic hydrolysis can be highly regioselective, with nitrilases from organisms like Acidovorax facilis 72W specifically targeting one of the two nitrile groups to produce 4-cyanopentanoic acid with high purity. researchgate.net This biotransformation is a key step in the environmental breakdown of this compound in aqueous settings.
Analytical Methodologies for 2 Methylglutaronitrile Research
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the structural and electronic properties of 2-Methylglutaronitrile.
Core Electron Binding Energy (CEBE) is a fundamental property that reflects the electronic environment of an atom within a molecule. It is typically measured experimentally using X-ray Photoelectron Spectroscopy (XPS). To complement and interpret experimental spectra, theoretical calculations are employed, with Density Functional Theory (DFT) being a prominent and powerful method.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com In the context of CEBE calculations, DFT can accurately predict these energies, offering insights into chemical shifts and atomic environments. researchgate.net A specific approach known as the Δ-Self-Consistent-Field (ΔSCF) method, which calculates the energy difference between the ground state and a core-hole state, has proven to be an accurate and efficient way to determine absolute CEBEs. nih.govarxiv.orgaps.org
For nitriles, including this compound, DFT calculations have been successfully applied to determine their CEBEs. sigmaaldrich.comsigmaaldrich.com A procedure using the unrestricted generalized transition-state model combined with specific functionals, such as Becke's 1988 exchange and Perdew's 1986 correlation (B88/P86), has been effective for calculating CEBEs in various nitrile compounds. researchgate.net The core electron binding energy for this compound has been specifically calculated using Density Functional Theory, providing valuable data for its electronic characterization. sigmaaldrich.comsigmaaldrich.combiocompare.com These theoretical predictions are vital for assigning chemically shifted atoms in the C 1s region of an XPS spectrum, which can be complex in molecules with multiple, distinct carbon and nitrogen environments like this compound. researchgate.net
Table 1: Conceptual Overview of DFT-based CEBE Calculation
| Step | Description | Relevance to this compound |
| 1. Geometry Optimization | The molecule's three-dimensional structure is computationally determined to find its lowest energy conformation. | Establishes the stable structure of this compound for subsequent calculations. |
| 2. Ground-State Calculation | The total electronic energy of the optimized neutral molecule is calculated using DFT. | Provides the baseline energy (E_initial) for the molecule. |
| 3. Core-Hole State Calculation | A second calculation is performed on the molecule with one electron removed from a specific core atomic orbital (e.g., C 1s or N 1s). The remaining electrons are allowed to relax around this positive "hole". | Calculates the final energy (E_final) of the ionized molecule. |
| 4. CEBE Determination (ΔSCF) | The Core Electron Binding Energy is calculated as the difference between the final and initial state energies (CEBE = E_final - E_initial). | Yields a theoretical CEBE value that can be directly compared to experimental XPS data. |
Chromatographic Analysis in Reaction Monitoring
Chromatography is an essential analytical tool for monitoring the progress of chemical reactions involving this compound. It allows for the separation, identification, and quantification of reactants, products, and byproducts in a reaction mixture over time. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized for this purpose. pmarketresearch.comchromservis.eutelescopeinnovations.com
HPLC is particularly useful for monitoring reactions in the liquid phase. For instance, in the synthesis of 2-methylpentanediamine through the hydrogenation of this compound, HPLC analysis is performed on the product solution. google.com This analysis is critical for determining the conversion rate of the starting material and the concentration of the desired product, confirming when the reaction has reached completion. google.com In one documented process, HPLC analysis showed a complete (100%) conversion of this compound. google.com
Table 2: HPLC Monitoring of this compound Hydrogenation
| Analyte | Role | Result (as per analysis) | Reference |
| This compound | Reactant | 100% Conversion Rate | google.com |
| 2-Methylpentanediamine | Product | 92.7% Selectivity | google.com |
Gas chromatography is frequently employed to analyze the composition of reaction mixtures, especially after hydrogenation processes. google.comgoogle.com In the production of 2-methyl pentanediamine (B8596099) from this compound, the reaction medium is periodically sampled and analyzed by GC to track its composition until it no longer changes, signifying the end of the reaction. google.comgoogle.com This technique provides quantitative data on the yield of the main product and the formation of byproducts like 3-methyl piperidine (B6355638). google.com
GC is also used to analyze the distribution of dinitrile isomers produced during the synthesis of adiponitrile (B1665535), where this compound is a common byproduct. googleapis.com
Table 3: Gas Chromatography Analysis of this compound Reaction Products
| Reaction | Product Analyzed | Percentage in Mixture | Byproduct Analyzed | Percentage in Mixture |
| Hydrogenation of this compound | 2-Methyl pentanediamine | 86% | 3-Methyl piperidine | 10% |
| Hydrocyanation of 3-pentenenitrile (B94367) | Adiponitrile | 82% | This compound | 15.8% |
Furthermore, the purity of this compound itself is often verified using GC, with commercial grades typically exceeding 98.0% or 99.0% purity as determined by this method. tcichemicals.comtcichemicals.comscribd.com
Mechanistic Toxicology and Environmental Ecotoxicology of 2 Methylglutaronitrile
Mechanisms of Mammalian Toxicity (e.g., Cyanide Poisoning)
2-Methylglutaronitrile (2-MGN) is a dinitrile compound whose toxicity in mammals is primarily attributed to its metabolic release of cyanide. invista.com While the compound itself can cause irritation and direct toxicity, its most severe systemic effects are linked to the in vivo liberation of the cyanide ion (CN-). invista.commdpi.com This process of metabolic conversion is a critical aspect of its toxicological profile.
Nitriles, as a chemical class, can be metabolized in the body, and this compound is no exception. invista.com The metabolism can partially convert the nitrile groups to cyanide. invista.com This liberated cyanide is a potent and rapid-acting poison that exerts its effects at the cellular level. litfl.commerckvetmanual.com The primary molecular target of the cyanide ion is the mitochondrial enzyme cytochrome c oxidase (also known as complex IV) within the electron transport chain. mdpi.commerckvetmanual.com
Cyanide binds to the ferric (Fe3+) ion in the heme moiety of cytochrome c oxidase, inhibiting the enzyme. litfl.commerckvetmanual.com This blockage effectively halts aerobic respiration, preventing cells from utilizing oxygen to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. mdpi.com Consequently, cells are forced to switch to anaerobic metabolism, leading to a rapid accumulation of lactic acid and a state of histotoxic anoxia, where tissues are unable to use oxygen despite its availability in the blood. merckvetmanual.com Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to this disruption. merckvetmanual.com
The clinical manifestations of significant exposure to compounds like this compound are consistent with cyanide poisoning. invista.com Symptoms can include rapid respiration, a racing pulse, headache, dizziness, weakness, and a drop in blood pressure. invista.com In cases of severe overexposure, the effects can progress to convulsions, loss of consciousness, respiratory arrest, and ultimately, death. invista.com It is noted that life-threatening toxicity from some nitriles, such as acetonitrile, can be delayed. litfl.com
The body has natural detoxification pathways for cyanide, primarily involving the enzyme rhodanese, which is abundant in the liver. merckvetmanual.comnih.gov This enzyme catalyzes the transfer of a sulfur atom from a donor, like thiosulfate, to the cyanide ion, converting it to the much less toxic thiocyanate (B1210189) (SCN-), which is then excreted in the urine. merckvetmanual.comnih.gov However, this detoxification process can be overwhelmed in cases of acute poisoning, as the rate is limited by the availability of sulfur donors. merckvetmanual.com
Ecotoxicological Implications of Environmental Release
The release of this compound into the environment, which can occur during its industrial production and use as a chemical intermediate, presents potential ecotoxicological risks. nih.gov Its environmental fate and impact on various ecosystems are determined by its physical and chemical properties, as well as its inherent toxicity to different organisms.
In aquatic environments, this compound is not expected to significantly adsorb to suspended solids and sediments due to its estimated Koc value, which suggests very high mobility. nih.gov Its estimated low bioconcentration factor (BCF) indicates that it is unlikely to accumulate in the tissues of aquatic organisms. nih.gov However, direct toxicity to aquatic life is a concern. invista.com
Research has provided specific data on the acute toxicity of this compound to representative aquatic species. These findings are crucial for assessing the potential impact of an environmental release.
Table 1: Acute Ecotoxicity of this compound in Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Time |
|---|---|---|---|
| Algae | EC50 | 1080 | 72 hours |
| Daphnia (Crustacea) | EC50 | 536 | 48 hours |
Data sourced from INVISTA Safety Data Sheet. invista.com
In terrestrial systems, the high mobility of this compound, as suggested by its log Koc of 1.03, indicates a potential for it to leach through soil and contaminate groundwater. nih.gov While hydrolysis is expected to be slow and volatilization from soil may not be rapid, its persistence and movement in the soil column are key considerations for its environmental risk. nih.gov
Furthermore, certain microorganisms possess the ability to break down nitriles. For instance, some bacteria contain enzymes like nitrilase that can hydrolyze this compound. whiterose.ac.ukgoogle.com One study noted that a nitrilase was able to convert this compound to 4-cyanopentanoic acid, which can be a precursor for other chemicals. whiterose.ac.uk This biodegradation pathway can play a role in the natural attenuation of the compound in the environment.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name |
|---|---|
| This compound | 2-methylpentanedinitrile |
| Cyanide | Cyanide ion |
| Acetonitrile | Acetonitrile |
| Thiocyanate | Thiocyanate ion |
| 4-cyanopentanoic acid | 4-cyanopentanoic acid |
Future Research Directions and Sustainable Chemistry Outlook
Innovations in Green Synthesis and Process Intensification
The industrial production of 2-Methylglutaronitrile has traditionally been linked to the hydrocyanation of butadiene, where it is formed alongside the primary product, adiponitrile (B1665535). ethz.ch This process, while mature, has inherent challenges regarding step efficiency and regioselectivity. ethz.ch Future research is intensely focused on overcoming these limitations through green synthesis and process intensification, which prioritize waste reduction, energy efficiency, and improved safety. bgu.ac.ilmdpi.com
A significant breakthrough in this area is the development of a nickel-catalyzed, one-step double hydrocyanation of 1,3-butadiene (B125203). ethz.ch This innovative method allows for the divergent and highly regioselective synthesis of either adiponitrile or this compound. ethz.ch The key to this selectivity lies in the precise tuning of bidentate phosphite (B83602) ligands, which create a defined geometric space around the nickel catalyst, thereby controlling the reaction pathway. ethz.ch This catalyst-controlled approach represents a major advance in process intensification, moving away from multi-step sequences to a more efficient, single-step process. ethz.ch
Another avenue of green synthesis involves biocatalysis. Chemoenzymatic processes are being explored for the conversion of MGN into valuable derivatives. For instance, nitrilase-catalyzed hydrolysis can transform the dinitrile into 2-methylglutaric acid, a precursor for dibasic esters used as solvents. The use of engineered enzymes in these processes enhances both the efficiency and enantioselectivity of the transformations.
These innovations align with the broader goals of green chemistry, such as atom economy and the use of catalytic reagents over stoichiometric ones. bgu.ac.il
Table 1: Innovations in this compound Synthesis
| Innovation | Description | Key Advantages |
|---|---|---|
| One-Step Ni-Catalyzed Hydrocyanation | A divergent process using tunable phosphite ligands to selectively produce either this compound or Adiponitrile from 1,3-butadiene in a single step. ethz.ch | High regioselectivity, improved step-efficiency, process intensification. ethz.ch |
| Biocatalytic Transformation | Use of nitrilase enzymes for the hydrolysis of this compound to produce derivatives like 2-methylglutaric acid. | High selectivity, mild reaction conditions, use of renewable catalysts. |
| Process Intensification | A design philosophy focusing on smaller, more efficient reactors and combining multiple operations, leading to reduced energy consumption and enhanced safety. mdpi.comicheme.org | Lower capital cost, improved safety, reduced waste, and smaller plant footprint. icheme.org |
Exploration of Novel Applications
Research is actively uncovering new and valuable applications for this compound, transforming it from a byproduct into a versatile chemical intermediate. A prominent example is its use as a precursor for the green solvent Rhodiasolv® Polarclean. polito.itmdpi.com Polarclean, primarily composed of methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, is derived from MGN and is noted for being biodegradable, water-miscible, and non-toxic. polito.itmdpi.com This positions it as a sustainable alternative to conventional dipolar aprotic solvents like N-methyl-2-pyrrolidone. mdpi.comnih.gov
Beyond solvents, MGN serves as a key starting material in the synthesis of various nitrogen-containing compounds. invista.com Its chemical structure allows for further transformations of its nitrile groups into amines, acids, or esters. invista.com Specific applications that have been developed include:
Synthesis of Piperidines: It is used in chemoenzymatic processes to produce 1,5-dimethyl-2-piperidone (B1595744). chemicalbook.com
Production of Acids and Esters: Hydrolysis of MGN yields methylglutaric acid, and alcoholysis produces corresponding esters like 1,5-dimethyl ester. invista.com
Formation of Heterocycles: It can be cyclized to form 3-methylpiperidine (B147322) and is used in the synthesis of triazine derivatives. invista.com
These applications demonstrate a shift towards valorizing industrial byproducts, a core tenet of circular economy principles in the chemical industry. polito.it
Advanced Materials Science Applications
The unique properties of this compound and its derivatives are being leveraged in the field of advanced materials. pmarketresearch.com One of the most promising areas is in energy storage, specifically as a component of electrolytes for lithium-ion batteries. researchgate.net
Recent studies have investigated electrolytes formulated with this compound (MGLN) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). researchgate.net These MGLN-based electrolytes have been shown to remain liquid over a wide temperature range, a critical property for battery applications. researchgate.net In LTO/NMC (Lithium Titanate/Lithium Nickel Manganese Cobalt Oxide) cells, the MGLN electrolyte demonstrated excellent cycling stability, retaining 98% of its initial capacity after 200 cycles at a C/2 rate. researchgate.net This performance is significantly better than that observed with similar electrolytes based on glutaronitrile (B146979) (GLN), where only 50% of the capacity was maintained. researchgate.net The improved stability suggests that MGLN helps mitigate issues like sharp increases in contact resistance at the electrode-electrolyte interface. researchgate.net
Table 2: Performance of this compound in Li-Ion Battery Electrolytes
| Electrolyte Base | LiTFSI Concentration (mol·L⁻¹) | Ionic Conductivity (mS·cm⁻¹ at 25°C) | Discharge Capacity (mAh·g⁻¹ at C/2) | Capacity Retention (after 200 cycles at C/2) |
|---|---|---|---|---|
| This compound (MGLN) | 1.0 | 1.90 | 125 | 98% |
| Glutaronitrile (GLN) | 1.0 | 2.31 | <100 | 50% |
Data sourced from a 2019 study on alternative electrolytes for Li-ion batteries. researchgate.net
Furthermore, research continues into its potential for developing novel polymers and composites. pmarketresearch.com The hydrogenation of its unsaturated precursor, 2-methyleneglutaronitrile (B75433), yields MGN quantitatively, while the hydrogenation of MGN itself produces 2-methylpentanediamine, a monomer that can be used in the synthesis of specialty polyamides. wikipedia.orggoogle.com
Enhanced Environmental Remediation Strategies
With the increasing production and application of this compound, understanding its environmental behavior and developing effective remediation strategies is crucial. As a nitrile compound, it is classified as toxic and requires careful handling and disposal to prevent environmental contamination. nih.gov
Current environmental management strategies focus on containment and controlled disposal. In case of a spill, recommendations include absorbing the liquid with an inert material and placing it in a sealed container for disposal. chemicalbook.comtcichemicals.com It is imperative to prevent the chemical from entering drains or surface water. chemicalbook.com The primary disposal method for waste material is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system, in accordance with local, state, and federal regulations. tcichemicals.com
Future research in this area should focus on developing enhanced remediation techniques. Bioremediation presents a potential pathway, leveraging microorganisms capable of metabolizing nitrile compounds. While data on the specific biodegradation of this compound is limited, the known enzymatic hydrolysis pathways suggest that biological treatment could be a viable strategy. nih.gov Further studies are needed to identify and engineer microbial strains or enzyme systems that can efficiently and safely degrade this compound in soil or water, transforming it into less harmful substances.
Q & A
Q. What computational tools predict 2-MGN’s solvent compatibility in novel electrolyte formulations?
- Methodological Answer : Use COSMO-RS simulations to calculate activity coefficients and miscibility gaps. Validate with Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics (MD) trajectories .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 269–271°C | |
| Density (25°C) | 0.95 g/mL | |
| Flash Point | >230°F | |
| Solubility in Water | Partially miscible | |
| Electrochemical Stability | 3.0–3.5 V vs. Li/Li⁺ |
Table 2 : Catalytic Systems for 2-MGN Conversion
| Reaction | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrogenation | Raney Ni | 100°C, 5 MPa H₂ | 2-Methylpentamethylenediamine | |
| Dehydrogenation | Pt/Al₂O₃ | 350°C, air | 3-Methylpyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
